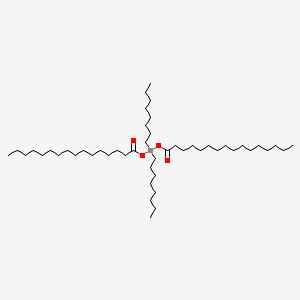

Dioctylbis(palmitoyloxy)stannane

Description

Contextualizing Organotin(IV) Compounds in Contemporary Chemical Science

Organotin(IV) compounds are characterized by a central tin atom in the +4 oxidation state, covalently bonded to at least one organic substituent. industrialchemicals.gov.au These compounds are a cornerstone of organometallic chemistry, offering a rich variety of structures and reactivities. The geometry around the tin atom can range from tetrahedral to higher coordination numbers, influencing the compound's physical and chemical properties. industrialchemicals.gov.au The stability and versatility of the tin-carbon bond are key to their widespread use and ongoing study in modern chemical science.

The Unique Role of Dioctyltin (B90728) Dicarboxylates, including Dioctylbis(palmitoyloxy)stannane, in Industrial and Academic Domains

Dioctyltin dicarboxylates represent a significant class of organotin(IV) compounds, with this compound being a notable member. These compounds are primarily recognized for their application as heat stabilizers for polyvinyl chloride (PVC). uni.lu The dioctyltin moiety provides good compatibility with the PVC matrix, while the carboxylate ligands, such as palmitate, can influence the compound's physical properties, like its melting point and solubility.

In industrial settings, this compound and related compounds are valued for their ability to prevent the thermal degradation of PVC during processing at high temperatures. They are also utilized as catalysts in the production of polyurethanes and silicones. From an academic standpoint, these compounds are subjects of research aimed at understanding their coordination chemistry, reaction mechanisms, and structure-property relationships.

Foundational Research Questions and Unexplored Areas concerning this compound

Despite its industrial utility, several aspects of this compound remain subjects of ongoing research. Key questions revolve around the precise mechanism of its stabilizing action in PVC at a molecular level. While it is understood to function by scavenging hydrogen chloride and substituting labile chlorine atoms in the polymer chain, the specific role of the long-chain palmitate ligands in this process is an area of active investigation.

Furthermore, detailed spectroscopic and crystallographic data for this compound are not widely available in public literature. Elucidating its exact solid-state and solution-phase structures would provide valuable insights into its reactivity. Other unexplored areas include the full scope of its catalytic potential in various organic transformations and a deeper understanding of its environmental fate and transformation pathways.

Chemical Profile of this compound

This compound is a distinct chemical entity with the CAS number 85938-42-7. Its fundamental properties are tabulated below.

| Property | Value |

| Molecular Formula | C48H96O4Sn |

| IUPAC Name | [dioctyl(palmitoyloxy)stannyl] palmitate |

| Appearance | Colorless, viscous liquid |

Synthesis and Manufacturing

The synthesis of dioctyltin dicarboxylates like this compound generally follows established organotin chemistry protocols. A common industrial method involves the reaction of dioctyltin oxide with palmitic acid. This condensation reaction typically proceeds with the removal of water to drive the equilibrium towards the formation of the desired ester.

An alternative laboratory-scale synthesis may involve the reaction of dioctyltin dichloride with sodium palmitate. This metathesis reaction results in the formation of this compound and sodium chloride, which can be separated based on solubility differences.

Properties

CAS No. |

85938-42-7 |

|---|---|

Molecular Formula |

C48H96O4Sn |

Molecular Weight |

856.0 g/mol |

IUPAC Name |

[hexadecanoyloxy(dioctyl)stannyl] hexadecanoate |

InChI |

InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-5-7-8-6-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

HUYAMDVOPBKCJF-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Dioctylbis Palmitoyloxy Stannane

Historical Development of Dioctyltin (B90728) Carboxylate Synthesis Methodologies

The synthesis of organotin compounds dates back to the mid-19th century, with the discovery of diethyltin (B15495199) diiodide by Edward Frankland in 1849. wikipedia.org The field expanded significantly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon (Sn-C) bonds. wikipedia.org Historically, the synthesis of dioctyltin carboxylates, including dioctylbis(palmitoyloxy)stannane, has been rooted in multi-step processes that begin with the formation of tetraorganotin compounds.

A classic route involves the reaction of a tin halide, such as tin tetrachloride (SnCl₄), with an organometallic reagent like an octyl Grignard reagent (C₈H₁₇MgBr) or an organoaluminum compound. wikipedia.orglupinepublishers.com This typically produces the symmetrical tetraorganotin compound, tetraoctyltin (B36588) (Sn(C₈H₁₇)₄). wikipedia.org

To obtain the desired dioctyltin dichloride precursor, a redistribution reaction, known as the Kocheshkov comproportionation, is employed. wikipedia.org In this reaction, the tetraoctyltin is reacted with tin tetrachloride in a specific molar ratio to yield dioctyltin dichloride ( (C₈H₁₇)₂SnCl₂ ). wikipedia.org

Kocheshkov Comproportionation Reaction: R₄Sn + SnCl₄ → 2 R₂SnCl₂ (where R = C₈H₁₇) wikipedia.org

Once the dioctyltin dichloride is obtained, it can be converted into the corresponding oxide or hydroxide. Dioctyltin oxide ((C₈H₁₇)₂SnO), often abbreviated as DOTO, is a key intermediate. bnt-chemicals.comorientjchem.org Historically, this was achieved through hydrolysis with aqueous alkali. google.com The resulting dioctyltin oxide or its corresponding dihydroxide could then be reacted with two equivalents of a carboxylic acid, such as palmitic acid, in a condensation reaction to yield the final this compound product. orientjchem.org Another established method involves reacting the diorganotin halide directly with the sodium or silver salt of the carboxylic acid. nih.govijsr.net

Modern Synthetic Pathways to this compound

Modern synthetic strategies often focus on improving efficiency, yield, and purity while minimizing hazardous waste. These pathways build upon historical foundations but incorporate refined techniques and catalysts.

Direct Esterification and Transesterification Approaches

The most common and direct modern pathway to this compound is the direct esterification of dioctyltin oxide (DOTO) with palmitic acid. bnt-chemicals.comorientjchem.org This condensation reaction produces water as a byproduct, and its efficient removal is crucial to drive the reaction to completion. orientjchem.org This is often accomplished by azeotropic distillation using a suitable solvent like toluene (B28343) or xylene. orientjchem.orggoogle.com

Direct Esterification Reaction: (C₈H₁₇)₂SnO + 2 C₁₅H₃₁COOH → (C₈H₁₇)₂Sn(OCOC₁₅H₃₁)₂ + H₂O

Organotin compounds, including DOTO itself, are effective catalysts for esterification and transesterification reactions. lupinepublishers.combnt-chemicals.comresearchgate.net The reaction can be performed by heating the reactants, often under reflux, until a homogeneous liquid is formed, indicating the completion of the reaction. google.com

Transesterification is another significant industrial method. google.com While often catalyzed by organotin compounds, it can also be used for their synthesis. wikipedia.orggoogle.com In this context, a precursor like dioctyltin dichloride or dioctyltin oxide could be reacted with a palmitic acid ester, such as methyl palmitate, to yield the desired product and a more volatile byproduct. The coordination of the carbonyl group from the ester to the tin center is an important factor influencing the catalyst's activity in these reactions. nih.gov

Table 1: Comparison of Key Synthetic Routes to Diorganotin Dicarboxylates

| Method | Starting Materials | Key Reagents/Conditions | Typical Byproducts | Reference(s) |

|---|---|---|---|---|

| From Dihalide | Diorganotin Dichloride (R₂SnCl₂) | Sodium Carboxylate (R'COONa) | Sodium Chloride (NaCl) | nih.gov |

| From Oxide | Diorganotin Oxide (R₂SnO) | Carboxylic Acid (R'COOH) | Water (H₂O) | orientjchem.org |

| From Hydroxide | Diorganotin Hydroxide (R₂Sn(OH)₂) | Carboxylic Acid (R'COOH) | Water (H₂O) | ijsr.net |

| Transesterification | Diorganotin Oxide (R₂SnO) | Carboxylate Ester (R'COOR'') | Alcohol (R''OH) | google.com |

The conditions for esterification reactions are critical for achieving high conversion rates. Studies on the esterification of palmitic acid, for example, demonstrate the influence of various parameters.

Table 2: Representative Parameters for the Esterification of Palmitic Acid

| Parameter | Range Studied | Effect on Conversion | Reference(s) |

|---|---|---|---|

| Molar Ratio (Alcohol:Acid) | 4:1 to 10:1 | Increasing the molar ratio of alcohol shifts the equilibrium towards ester formation. | usm.my |

| Catalyst Loading | 0 to 10 g/liter | Higher catalyst loading generally increases the reaction rate up to a certain point. | usm.my |

| Reaction Temperature | 343K to 373K (70°C to 100°C) | Increased temperature enhances the reaction rate, leading to higher conversion in shorter times. | usm.myresearchgate.net |

Novel Synthetic Methodologies for Functionalized Dioctyltin Structures

Research in organometallic chemistry continually seeks novel methodologies to create complex molecules with specific functionalities, often with applications in catalysis or materials science. While specific novel routes for this compound are not widely published, general advancements in the synthesis of functionalized organotin structures are applicable.

Modern synthetic organic chemistry offers powerful tools for building complex molecular architectures. nih.govnih.gov For instance, transition metal-catalyzed reactions, such as copper-catalyzed cyclizations, have been developed for creating functionalized heterocyclic systems. researchgate.net Methodologies like the Prins cyclization, which uses electron-rich alkenyl silanes, provide access to complex oxacycles and demonstrate the sophisticated transformations possible in modern synthesis. nih.gov

Furthermore, new methods for forming organozinc intermediates from aryl or thienyl chlorides using cobalt catalysis have been developed, which can then be used in subsequent coupling reactions. researchgate.net These types of advancements point toward future possibilities for creating novel dioctyltin structures with tailored functional groups by adapting these catalytic systems to organotin chemistry. The goal of such research is often to develop more direct, selective, and high-yielding routes to complex molecules. rsc.orgmdpi.com

Principles of Sustainable Synthesis in Organotin Chemistry

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact. acs.org In organotin chemistry, this involves developing synthetic routes that are more atom-economical, use less hazardous substances, and reduce energy consumption.

A key area of focus is the development of catalytic processes. Highly active catalysts can reduce reaction times and temperatures, saving energy. researchgate.net Moreover, designing catalysts that can be easily separated from the product mixture and recycled is a primary goal.

Another sustainable approach is the exploration of "direct synthesis" methods that bypass the need for organometallic reagents like Grignard or organoaluminum compounds. lupinepublishers.com The direct reaction of metallic tin with an organic halide in the presence of a catalyst is one such process that has been commercially successful for certain organotin compounds. lupinepublishers.com

The choice of solvent is also a critical factor. Efforts are made to replace hazardous solvents with more benign alternatives, including water or, in some cases, performing reactions under solvent-free conditions. orientjchem.org For example, condensation reactions between organotin oxides and carboxylic acids can sometimes be carried out by simply heating the neat mixture, eliminating the need for a solvent entirely. google.com

Methodologies for Purification and Isolation of Research-Grade this compound

The purification of organotin compounds is essential to achieve the high purity required for research and specialized applications. chromatographyonline.com Commercially sourced products often require further purification to remove synthetic byproducts or degradation products. chromatographyonline.com

Recrystallization is a primary technique for purifying solid organotin compounds like this compound. nih.govnih.gov The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. The choice of solvent is critical; for instance, a mixture of chloroform (B151607) and n-hexane has been used to recrystallize related organotin carboxylates. nih.gov

Solvent Extraction can be used to separate different classes of organotin compounds based on their differential solubilities. A patented process demonstrated that methyl alcohol can be used to selectively dissolve certain organotin compounds while leaving others, such as dioctyltin oxide, as an insoluble phase. google.com This principle can be applied to design purification strategies for its derivatives.

For achieving the highest purity, chromatographic methods are often employed. Techniques such as column chromatography allow for the separation of compounds based on their differential adsorption to a stationary phase.

The purity of the final product is typically verified using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and identify impurities. nih.gov

Elemental Analysis : To verify the elemental composition of the compound. nih.gov

Melting Point Determination : A sharp melting range is indicative of a pure compound. ijsr.net

Table 3: Common Purification and Isolation Techniques for Organotin Compounds

| Technique | Principle | Typical Solvents/Conditions | Reference(s) |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Chloroform/Methanol mixture, Chloroform/n-hexane mixture. | nih.govnih.gov |

| Solvent Extraction | Partitioning of compounds between immiscible solvents or selective dissolution. | Methyl alcohol can dissolve triorganotin compounds, leaving diorganotin oxides insoluble. | google.com |

| Filtration | Separation of a solid precipitate from a liquid phase. | Used to remove insoluble byproducts like sodium chloride after synthesis. | nih.gov |

| Vacuum Stripping | Removal of volatile solvents or byproducts under reduced pressure. | Used to remove reaction solvents like toluene or xylene. | google.com |

Mechanistic Investigations of Dioctylbis Palmitoyloxy Stannane As a Catalyst

Fundamental Reaction Mechanisms of Organotin(IV) Catalysis

Organotin(IV) compounds, including the dioctyltin (B90728) class, are widely recognized as effective catalysts, primarily functioning as Lewis acids. The catalytic activity is centered on the tin atom, which can expand its coordination number to accept electron pairs from reactant molecules. In the context of polymerization, the general mechanism involves the formation of a catalyst-reactant complex, which activates the reactants and facilitates the key bond-forming steps.

The catalytic cycle typically initiates with the coordination of one of the reactants, usually the compound containing a hydroxyl group (an alcohol or polyol), to the tin center of the dioctyltin dicarboxylate. This coordination polarizes the O-H bond of the alcohol, increasing its nucleophilicity and making the proton more easily transferable. Subsequently, the second reactant, such as an isocyanate or a carboxylic acid, interacts with this activated complex, leading to the formation of the desired urethane (B1682113) or ester linkage and the regeneration of the catalyst for the next cycle. The specific nature of the carboxylate ligands, in this case, palmitoyloxy groups, can influence the steric and electronic environment around the tin atom, thereby modulating the catalyst's activity and selectivity.

Catalytic Activity in Polyurethane Polymerization Systems

In the formation of polyurethanes, which involves the reaction between a diisocyanate and a polyol, organotin catalysts like dioctylbis(palmitoyloxy)stannane play a crucial role in accelerating the polymerization process.

Kinetic Studies of Isocyanate-Polyol Reactions with this compound

A hypothetical kinetic dataset for a polyurethane system catalyzed by a generic dioctyltin dicarboxylate is presented below to illustrate the expected trends.

Hypothetical Kinetic Data for Isocyanate-Polyol Reaction

| Catalyst Concentration (mol/L) | Initial Rate (mol/L·s) | Rate Constant (k) (L²/mol²·s) |

| 0.0001 | 0.005 | 500 |

| 0.0002 | 0.010 | 500 |

| 0.0005 | 0.025 | 500 |

Elucidation of Catalyst-Polymer Interactions and Network Formation Control

The interaction between the organotin catalyst and the growing polymer chains is critical for controlling the final properties of the polyurethane network. The catalyst not only accelerates the primary urethane-forming reaction but can also influence side reactions, such as the reaction of isocyanates with water (blowing reaction) or the formation of allophanate (B1242929) and biuret (B89757) crosslinks. The selectivity of this compound towards the gelling reaction (urethane formation) versus the blowing reaction is a key parameter. The bulky palmitoyloxy ligands might favor the reaction with the less sterically hindered primary hydroxyl groups of the polyol over the smaller water molecule, thus promoting a more controlled network formation with a higher degree of gelling. This controlled reactivity is essential for producing polyurethanes with desired physical properties, such as foam density, hardness, and elasticity.

Comparative Catalytic Performance of this compound versus Analogous Organotin Catalysts (e.g., Dioctyltin Diacetate, Dioctyltin Dilaurate)

While direct comparative studies involving this compound are not documented, performance can be inferred based on the structure of the carboxylate ligands. Dioctyltin diacetate, with its small acetate (B1210297) groups, is expected to be a highly active but less selective catalyst due to lower steric hindrance around the tin atom. Dioctyltin dilaurate (DOTL), a widely used catalyst, offers a good balance of reactivity and selectivity. This compound, having even longer palmitate chains (C16) than the laurate chains (C12) of DOTL, might exhibit slightly lower catalytic activity due to increased steric bulk. However, this could also translate to higher selectivity and a more controlled reaction profile, which can be advantageous in certain applications where a delayed or slower cure is desired.

Inferred Comparative Properties of Dioctyltin Dicarboxylate Catalysts

| Catalyst | Carboxylate Ligand | Expected Relative Activity | Expected Relative Selectivity |

| Dioctyltin Diacetate | Acetate (C2) | High | Moderate |

| Dioctyltin Dilaurate | Laurate (C12) | Moderate | High |

| This compound | Palmitate (C16) | Moderate to Low | High to Very High |

Catalytic Role in Polyester Production

Organotin catalysts are also employed in the synthesis of polyesters through esterification and polycondensation reactions.

Mechanistic Insights into Esterification and Polycondensation Promotion

In polyesterification, a carboxylic acid reacts with an alcohol to form an ester and water. The catalytic mechanism of this compound in this process is believed to involve the activation of the carboxylic acid. The tin catalyst coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

For polycondensation, where monomer or oligomer chains with terminal hydroxyl and carboxyl groups react to form longer polymer chains and a small molecule byproduct like water, the organotin catalyst facilitates these ester interchange reactions at high temperatures. The efficiency of the catalyst is crucial for achieving high molecular weight polyesters in a reasonable timeframe. The thermal stability of this compound would be a critical factor in its suitability for high-temperature polycondensation processes. The long alkyl chains of the palmitate ligands might enhance the catalyst's solubility in the non-polar polymer melt.

Influence on Polymer Molecular Weight Control and Architectural Specificity

This compound, an organotin compound, plays a significant role as a catalyst in various polymerization reactions, where it can influence the final polymer's molecular weight and structural characteristics. Its catalytic activity is primarily attributed to the tin atom, which acts as a Lewis acid, coordinating with monomers to facilitate chain initiation and propagation. The specific nature of the ligands attached to the tin center, in this case, two octyl chains and two palmitoyloxy groups, modulates its catalytic efficacy and selectivity.

Research into its function in polyesterification and other condensation polymerizations demonstrates that the concentration of the catalyst can be directly correlated with the rate of reaction and, consequently, the final molecular weight of the polymer. Higher catalyst concentrations generally lead to faster polymerization rates, allowing for the achievement of high molecular weight polymers in shorter reaction times. However, an excessive concentration can sometimes lead to side reactions, such as transesterification, which may broaden the molecular weight distribution (polydispersity index, PDI).

The bulky nature of the palmitoyloxy ligands can also impart a degree of stereochemical control during polymerization, influencing the polymer's tacticity. This architectural specificity is crucial as it directly impacts the material's physical properties, such as crystallinity, melting point, and mechanical strength. By steering the monomer insertion process, the catalyst helps in creating polymers with a more regular and defined structure.

Stabilization Mechanisms in Polymer Processing (e.g., Polyvinyl Chloride)

This compound is an effective heat stabilizer for polyvinyl chloride (PVC), a polymer notoriously susceptible to thermal degradation during processing. The primary degradation pathway for PVC involves the elimination of hydrochloric acid (HCl) from the polymer backbone, a process known as dehydrochlorination. This reaction is autocatalytic, meaning the released HCl accelerates further degradation, leading to discoloration, embrittlement, and loss of mechanical properties.

The primary stabilization mechanism of this compound involves the scavenging of this liberated hydrochloric acid. The carboxylate (palmitoyloxy) groups of the organotin compound readily react with HCl to form dioctyltin dichloride and palmitic acid. This reaction neutralizes the acid, preventing it from catalyzing further degradation of the PVC chains.

A secondary, yet crucial, stabilization function is its ability to substitute labile chlorine atoms on the PVC chain. These atoms, often located at allylic sites, are weak points where dehydrochlorination initiates. The palmitoyloxy ligands can displace these chlorine atoms, forming more stable ester linkages that are more resistant to thermal elimination. This action effectively passivates potential degradation initiation sites.

The long-term efficacy of this compound as a stabilizer is a subject of detailed research. Its ability to impart sustained thermal and oxidative stability is critical for the service life of PVC products. Studies evaluating the performance of PVC formulations containing this stabilizer often involve subjecting the material to accelerated aging conditions, such as high temperatures and exposure to oxygen.

The long-term stability is attributed to the dual-function nature of the stabilizer. The initial rapid scavenging of HCl prevents the immediate, catastrophic degradation during high-temperature processing. Subsequently, the replacement of labile chlorine atoms provides a more permanent protection, enhancing the intrinsic thermal stability of the polymer matrix.

Research findings indicate that the effectiveness of this compound is often enhanced when used in combination with co-stabilizers, such as phosphites or other metal soaps. These synergistic systems can offer a more comprehensive protection mechanism, addressing different aspects of the degradation process and extending the material's functional lifetime. The table below summarizes the key functions contributing to long-term stability.

| Stabilization Mechanism | Description | Impact on Long-Term Stability |

| HCl Scavenging | Rapid reaction with liberated hydrochloric acid. | Prevents autocatalytic degradation cascade, preserving polymer integrity during initial and prolonged heat exposure. |

| Labile Chlorine Substitution | Replacement of unstable chlorine atoms on the PVC chain with more stable carboxylate groups. | Reduces the number of initiation sites for dehydrochlorination, enhancing the inherent stability of the polymer backbone. |

| Peroxide Decomposition | Potential interaction with and decomposition of peroxides formed during oxidation. | Mitigates oxidative crosslinking and chain scission, preserving mechanical properties over time. |

Diverse Catalytic Functions in Specialized Polymer Systems

In the realm of room-temperature-vulcanizing (RTV) silicone elastomers and sealants, this compound functions as a condensation cure catalyst. These systems typically consist of hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymers and a crosslinking agent, often an alkoxysilane. The curing process involves the hydrolysis of the silane (B1218182) crosslinker, followed by a condensation reaction between the resulting silanols and the hydroxyl end-groups of the PDMS chains.

This compound catalyzes this crucial condensation step. The tin atom coordinates with the hydroxyl groups, making them more susceptible to nucleophilic attack and facilitating the formation of Si-O-Si (siloxane) bonds, which constitute the crosslinked network of the cured elastomer. The rate of this reaction, and thus the curing time (or "tack-free time") of the sealant, is highly dependent on the concentration and activity of the tin catalyst.

The choice of ligands on the tin catalyst is important. The long alkyl (octyl) and carboxylate (palmitoyloxy) chains provide good compatibility with the nonpolar silicone polymer matrix, ensuring homogeneous distribution of the catalyst and a uniform cure.

The catalytic activity of this compound is also harnessed in various industrial coatings and adhesives, particularly in systems that cure via isocyanate-hydroxyl (urethane) chemistry or through silane-based crosslinking. In polyurethane coatings, for example, it can be used to accelerate the reaction between a polyol and a polyisocyanate, reducing drying and curing times. This is especially valuable in applications requiring rapid development of hardness and chemical resistance.

The table below outlines the impact of the catalyst on key performance metrics in coatings and adhesives.

| Performance Metric | Catalytic Influence of this compound |

| Cure Speed | Accelerates crosslinking reactions (e.g., urethane or siloxane bond formation), reducing tack-free and full-cure times. |

| Film Hardness | Promotes higher crosslink density, leading to harder and more durable surfaces. |

| Adhesion | Facilitates covalent bonding at the substrate interface, improving adhesion strength. |

| Chemical Resistance | A more completely cured, denser network provides a better barrier against chemical attack. |

Advanced Material Applications and Performance Enhancement Mediated by Dioctylbis Palmitoyloxy Stannane

Integration into Polymer Matrices for Enhanced Material Properties

The incorporation of dioctylbis(palmitoyloxy)stannane into polymer matrices is a key strategy for tailoring the physical and chemical properties of the final products. Its function as a catalyst and stabilizer is critical in the production of polyurethanes and the processing of polyvinyl chloride (PVC).

Tailoring Mechanical and Rheological Characteristics of Flexible and Rigid Polyurethane Foams

In the synthesis of polyurethane foams, organotin compounds like this compound are instrumental as catalysts. google.comgvchem.com They are particularly effective in promoting the reaction between polyols and isocyanates, which is the fundamental chemistry behind polyurethane formation. google.com The choice of catalyst can significantly influence the reaction kinetics and, consequently, the final properties of the foam.

The use of an appropriate organotin catalyst allows for precise control over the foaming process, including the cream time, rise time, and tack-free time. This control is crucial for achieving the desired cell structure, density, and uniformity in both flexible and rigid polyurethane foams. For instance, in flexible foams used in furniture and automotive seating, the catalyst helps in achieving the desired level of resilience and comfort. In rigid foams for insulation, it contributes to a fine, closed-cell structure, which is essential for excellent thermal insulation properties.

Illustrative Impact of Dioctyltin (B90728) Catalysts on Polyurethane Foam Properties

| Property | Effect of Dioctyltin Catalyst |

|---|---|

| Cream Time | Decreased |

| Rise Time | Decreased |

| Tack-Free Time | Decreased |

| Tensile Strength | Improved |

| Elongation | Improved |

| Cell Structure | More uniform |

Formulation of High-Durability Coatings and Elastomers for Specific Industrial Sectors

Dioctyltin compounds are also utilized in the formulation of high-durability coatings and elastomers. bnt-chemicals.com In these applications, they function as catalysts for curing reactions, leading to the formation of robust and resilient polymer networks. For example, in polyurethane coatings for automotive and industrial applications, these catalysts accelerate the cross-linking process, resulting in coatings with excellent hardness, chemical resistance, and weatherability. bnt-chemicals.com

The use of dioctyltin catalysts in elastomers enhances their mechanical properties, such as tensile strength and tear resistance, making them suitable for demanding applications like seals, gaskets, and hoses.

Engineering Applications in PVC-Based Materials (e.g., Window Frames, Pipes, Cables)

One of the primary applications of dioctyltin compounds, including this compound, is as heat stabilizers for polyvinyl chloride (PVC). bnt-chemicals.com PVC is inherently unstable at the high temperatures required for its processing and can undergo thermal degradation, leading to discoloration and loss of mechanical properties. Dioctyltin stabilizers effectively prevent this degradation by scavenging the hydrochloric acid that is released during the process.

This stabilization is crucial for the production of a wide range of PVC products, including:

Window Frames: Ensuring long-term color stability and resistance to weathering.

Pipes: Maintaining the structural integrity and durability required for water distribution and drainage systems.

Cables: Preserving the electrical insulation properties and flexibility of the PVC sheathing.

The effectiveness of dioctyltin stabilizers contributes to the longevity and performance of these essential construction and infrastructure materials.

Role in High-Performance Adhesive and Sealant Systems

In the formulation of high-performance adhesives and sealants, particularly those based on polyurethane and silicone chemistries, dioctyltin catalysts like this compound play a critical role. bnt-chemicals.com They are essential for controlling the curing process, which is the transition of the adhesive or sealant from a liquid to a solid state.

The catalyst influences key properties of the adhesive and sealant systems, such as:

Curing Speed: Dioctyltin catalysts can be selected to provide a desired curing profile, from fast-curing systems for rapid assembly to slower-curing systems that allow for longer open times.

Adhesion Strength: By promoting complete and uniform curing, the catalyst helps to develop strong and durable bonds to a variety of substrates.

Mechanical Properties: The final mechanical properties of the cured adhesive or sealant, such as its flexibility and tear strength, are also influenced by the catalyst.

Functionality in Advanced Lubricant and Grease Formulations for Extreme Conditions

Dioctyltin compounds can also be found as additives in advanced lubricant and grease formulations designed for use under extreme conditions. In these applications, they contribute to the thermal stability and anti-wear properties of the lubricant. By enhancing the performance of lubricants, they help to protect machinery and equipment from wear and tear, even at high temperatures and pressures.

Contributions to Manufacturing Processes for Diverse Industrial Articles (e.g., Textiles, Leather, Wood Products, Electronic Components)

The versatility of dioctyltin compounds extends to various other manufacturing processes. In the textile and leather industries, they can be used in finishing agents to impart specific properties to the final products. bnt-chemicals.com For wood products, organotin compounds can be used in preservatives to protect against fungal and insect attack. In the manufacturing of electronic components, dioctyltin compounds may be used in potting and encapsulation materials to protect sensitive electronics from moisture and physical shock. bnt-chemicals.com

Characterization Techniques for Dioctylbis Palmitoyloxy Stannane and Its Derivatives

Advanced Spectroscopic Methods for Structural and Purity Assessment

Spectroscopic techniques are fundamental in the structural elucidation and purity verification of Dioctylbis(palmitoyloxy)stannane. These methods probe the molecular environment of the tin atom and its ligands, offering detailed information about the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure of organotin compounds in solution. By examining the magnetic properties of ¹H, ¹³C, and ¹¹⁹Sn nuclei, detailed information about the molecular framework can be obtained. nih.gov

The ¹H NMR spectrum provides information on the proton-containing functional groups. For this compound, the spectrum would show characteristic signals for the protons of the two octyl chains and the two palmitoyl (B13399708) chains. The chemical shifts of the methylene (B1212753) protons adjacent to the tin atom are particularly informative about the coordination environment of the tin center.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals include those from the carbonyl carbon of the palmitoyloxy ligand and the carbons of the octyl groups directly bonded to the tin atom. The chemical shift of the carbonyl carbon can indicate the nature of the carboxylate coordination to the tin atom. sielc.com The coupling constant, ¹J(¹¹⁹Sn, ¹³C), provides insight into the coordination number of the tin atom in solution. sielc.com

The ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number and geometry of the tin atom. The chemical shift (δ) for organotin compounds spans a wide range, making it a diagnostic tool for structural assignment. For diorganotin dicarboxylates like this compound, the ¹¹⁹Sn chemical shift can distinguish between four-, five-, six-, or even seven-coordinate tin centers, which may exist in equilibrium in solution.

Table 1: Expected NMR Data for this compound (Note: The following data are illustrative and based on typical values for similar organotin carboxylates. Actual experimental values may vary.)

| Nucleus | Expected Chemical Shift (ppm) | Key Correlations |

| ¹H | 0.8-1.0 (t) | Terminal CH₃ of octyl and palmitoyl chains |

| 1.2-1.8 (m) | Methylene (CH₂) bulk of octyl and palmitoyl chains | |

| 2.2-2.4 (t) | CH₂ adjacent to C=O in palmitoyl chain | |

| ~1.7 (m) | CH₂ adjacent to Sn in octyl chain | |

| ¹³C | ~14 | Terminal CH₃ of alkyl chains |

| 22-34 | Methylene (CH₂) bulk of alkyl chains | |

| ~175 | Carbonyl (C=O) of palmitoyl ligand | |

| 20-30 | Carbons of the octyl group attached to Sn | |

| ¹¹⁹Sn | -50 to -200 | Dependent on coordination number and solvent |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and the coordination of the palmitoyloxy ligand to the tin center.

FTIR Spectroscopy is particularly useful for identifying the carboxylate group's coordination mode. The difference (Δν) between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group can help distinguish between monodentate, bidentate chelating, and bridging coordination. In the free palmitic acid, the C=O stretching vibration appears at a higher wavenumber. Upon coordination to tin, this band is replaced by the asymmetric and symmetric COO stretches. The presence of bands corresponding to Sn-O and Sn-C vibrations in the far-infrared region confirms the formation of the organotin carboxylate. nih.gov

Raman Spectroscopy complements FTIR and is especially useful for analyzing the Sn-C symmetric stretching vibrations, which are often weak in the infrared spectrum. The technique is also valuable for studying the compound in aqueous media due to the weak Raman scattering of water. mdpi.com

Table 2: Key Vibrational Bands for this compound (Note: The following data are illustrative and based on typical values for similar organotin carboxylates.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| νasym(COO) | ~1580-1650 | |

| νsym(COO) | ~1350-1450 | |

| ν(Sn-O) | ~450-550 | ~450-550 |

| ν(Sn-C) | ~500-600 | ~500-600 |

| ν(C-H) | ~2850-2960 | ~2850-2960 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate determination of the molecular weight and elemental composition of this compound. nih.govchromatographyonline.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, Orbitrap) can provide mass measurements with high accuracy (typically <5 ppm). nih.govtuvsud.com This allows for the unambiguous confirmation of the elemental formula (C₄₈H₉₆O₄Sn). nih.gov

HRMS is also invaluable for impurity profiling. It can detect and identify related substances, starting materials, by-products, and degradation products, even at trace levels. The characteristic isotopic pattern of tin, with its multiple stable isotopes, serves as a unique signature for identifying tin-containing species in the mass spectrum. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 857.64034 |

| [M+Na]⁺ | 879.62228 |

| [M-H]⁻ | 855.62578 |

| [M+NH₄]⁺ | 874.66688 |

Data sourced from PubChem. nih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov For organotin carboxylates, this technique reveals bond lengths, bond angles, and the coordination geometry around the tin atom in the solid state.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition and Phase Behavior Studies

Thermal analysis techniques are employed to study the stability of this compound at elevated temperatures and to characterize its phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine the onset temperature of decomposition and the pattern of mass loss. The thermal decomposition of organotin carboxylates often proceeds in multiple steps, involving the loss of the carboxylate ligands and subsequent breakdown of the organotin moiety. lupinepublishers.com Studies on related compounds like dioctyltin (B90728) maleate (B1232345) show that they can enhance the thermal stability of polymers like PVC. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine melting points, glass transitions, and other phase transitions. For a waxy solid like this compound, DSC would reveal its melting temperature and enthalpy of fusion, which are important parameters for its application as a thermal stabilizer in polymers.

Table 4: Expected Thermal Analysis Data for this compound (Note: The following data are illustrative and based on the general behavior of organotin carboxylates.)

| Technique | Parameter | Expected Observation |

| TGA | Onset of Decomposition | > 200 °C (in inert atmosphere) |

| Decomposition Steps | Multi-step process, loss of palmitate and octyl groups | |

| DSC | Melting Point | Dependent on purity, likely in the range of 40-80 °C |

| Phase Transitions | May show solid-solid transitions before melting |

Chromatographic Methods for Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for the separation and quantification of this compound from complex matrices such as plastics, environmental samples, or biological tissues. tuvsud.com

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of organotin compounds. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile species. A common method is ethylation using sodium tetraethylborate (NaBEt₄), which converts the dioctyltin moiety into a volatile ethyldioctyltin derivative that can be readily analyzed by GC-MS. nih.gov This method allows for the sensitive and selective quantification of dioctyltin compounds in various products. nih.gov

High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing the compound without the need for derivatization. Reversed-phase HPLC with a C18 column is a common method for separating organotin compounds. sielc.com Detection can be achieved using UV-Vis spectroscopy, especially if the ligands have a chromophore, or more universally with detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For highly sensitive and specific quantification, HPLC can be coupled with mass spectrometry (LC-MS). nih.govnih.gov

Table 5: Chromatographic Methods for the Analysis of Dioctyltin Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Comments |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Requires derivatization (e.g., ethylation) |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | UV, ELSD, MS | No derivatization required |

Computational Chemistry and Theoretical Modeling of Dioctylbis Palmitoyloxy Stannane

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and predicting the reactivity of organotin compounds like Dioctylbis(palmitoyloxy)stannane. researchgate.net These calculations provide a detailed picture of the electron distribution within the molecule and identify the regions most susceptible to chemical reactions.

Detailed research findings from DFT studies on analogous organotin carboxylates reveal that the geometry around the tin atom is typically a distorted tetrahedral or, in the presence of coordinating solvents or substrates, can expand to a five or six-coordinate geometry. researchgate.netnih.gov The long alkyl chains of the palmitate and octyl groups contribute to the compound's solubility in non-polar media, a critical factor in its industrial applications, such as in PVC stabilization. gelest.combaerlocher.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For organotin carboxylates, the nature of both the alkyl and carboxylate ligands influences this gap. researchgate.net

Global reactivity descriptors, derived from the conceptual DFT framework, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the energy stabilization when the system acquires an additional electronic charge. These parameters are crucial for predicting how this compound will interact with other chemical species. researchgate.netresearchgate.net

Table 1: Representative Global Reactivity Descriptors for Analogous Diorganotin Dicarboxylates (Note: The following data is representative of values found for similar diorganotin dicarboxylates and serves as an illustrative example for this compound. Actual values would require specific DFT calculations for the compound.)

| Descriptor | Symbol | Typical Calculated Value Range (eV) | Significance |

| HOMO Energy | EHOMO | -6.5 to -7.5 | Indicates the ability to donate electrons. |

| LUMO Energy | ELUMO | -0.5 to -1.5 | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | 5.5 to 6.5 | Correlates with chemical stability and reactivity. |

| Electronegativity | χ | 3.5 to 4.5 | Measures the tendency to attract electrons. |

| Chemical Hardness | η | 2.5 to 3.5 | Represents resistance to deformation of electron cloud. |

| Global Electrophilicity | ω | 2.0 to 3.0 | Quantifies the electrophilic nature of the compound. |

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. It provides insights into the charge distribution and the nature of the chemical bonds within the molecule. For this compound, NBO analysis would likely show a significant positive charge on the tin atom, making it an electrophilic center, and negative charges on the oxygen atoms of the palmitoyloxy ligands, which act as nucleophilic sites.

Molecular Dynamics Simulations to Investigate Interactions with Polymer Chains and Substrates

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. gelest.comnih.govnih.gov For this compound, MD simulations are invaluable for investigating its interactions with polymer chains, particularly in the context of its role as a heat stabilizer for polyvinyl chloride (PVC). iyte.edu.trresearchgate.netnih.govanjs.edu.iqresearchgate.net

In these simulations, a model system is constructed, comprising one or more molecules of this compound and a segment of a polymer chain, often within a simulation box that may also contain other components of a formulation. The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

By solving Newton's equations of motion for this system, MD simulations can track the trajectory of each atom, providing a dynamic view of how the stabilizer molecule interacts with the polymer. Key insights that can be gained from such simulations include:

Coordination and Binding: Analysis of the simulation trajectories can reveal the preferred sites of interaction between the organotin compound and the polymer. For PVC stabilization, it is believed that the electrophilic tin center of the stabilizer coordinates with the chlorine atoms at labile sites on the PVC chain. researchgate.net MD simulations can quantify the strength and lifetime of these interactions.

Diffusion and Dispersion: The simulations can predict how well the stabilizer disperses within the polymer matrix. The long alkyl chains of this compound are expected to enhance its compatibility with the PVC matrix, and MD can model this behavior.

Conformational Changes: Both the stabilizer and the polymer chain can undergo conformational changes upon interaction. MD simulations can capture these changes, which may be crucial for the stabilization mechanism.

While specific MD studies on this compound are not widely published, the methodology has been successfully applied to other organotin stabilizers, providing a framework for understanding its behavior in a polymer matrix.

Mechanistic Pathways Elucidation through Computational Reaction Profiling

Computational reaction profiling, primarily using DFT, is a powerful technique to elucidate the detailed mechanisms of chemical reactions. For this compound, this approach can shed light on the step-by-step processes involved in its catalytic and stabilizing functions. nih.govnih.govacs.org

As a PVC stabilizer, the primary role of an organotin carboxylate is to prevent the thermal degradation of the polymer, which proceeds via dehydrochlorination. iyte.edu.trcore.ac.ukrjpbcs.com Computational studies on analogous systems suggest a mechanism involving the following key steps, which can be modeled:

Substitution Reaction: The organotin stabilizer reacts with the labile allylic chloride sites on the PVC chain, replacing the chlorine atom with a palmitoyloxy group. This substitution is believed to occur via a nucleophilic attack of the carboxylate oxygen on the carbon atom bearing the chlorine, with the tin atom coordinating to and stabilizing the leaving chloride ion.

HCl Scavenging: The stabilizer can also react with and neutralize hydrogen chloride (HCl), a byproduct of PVC degradation that autocatalyzes further degradation.

In its role as a catalyst, for example in urethane (B1682113) formation, organotin dicarboxylates are thought to operate through a mechanism that can be mapped out computationally. nih.govnih.govresearchgate.net DFT calculations have been used to investigate the reaction between an organotin dicarboxylate and an alcohol, which is believed to form an organotin alkoxide complex. nih.gov This complex is then the active catalyst that facilitates the reaction with an isocyanate to form the urethane. Computational profiling of this reaction would involve locating the transition state structures for each step and calculating the activation energies, thereby providing a complete energy profile of the catalytic cycle.

Predictive Modeling for Structure-Activity Relationships in Catalytic and Stabilizing Functions

Predictive modeling aims to establish a quantitative relationship between the chemical structure of a compound and its activity, often referred to as a Quantitative Structure-Activity Relationship (QSAR). For this compound and related organotin compounds, QSAR models can be developed to predict their efficacy as catalysts or stabilizers based on their molecular descriptors. nih.govsysrevpharm.orgnih.gov

The development of such models typically involves the following steps:

Data Collection: A dataset of organotin compounds with known activities (e.g., catalytic rate constants or PVC stabilization times) is compiled.

Descriptor Calculation: For each compound in the dataset, a range of molecular descriptors is calculated using computational methods. These can include electronic descriptors (from quantum chemical calculations, as described in section 6.1), topological descriptors (related to the molecular graph), and steric descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For organotin stabilizers, the structure-activity relationship is influenced by the nature of both the alkyl groups (R in R₂SnX₂) and the anionic ligands (X). For instance, the length of the alkyl chains (like the octyl groups in the target compound) affects the compound's compatibility with the PVC matrix, while the nature of the carboxylate ligand (palmitoyloxy) influences its reactivity towards labile chlorine atoms and HCl. gelest.comsysrevpharm.org Predictive models can quantify these effects and guide the design of new, more efficient stabilizers. Similarly, in catalysis, the electronic and steric properties of the ligands around the tin center dictate the catalytic activity, and QSAR models can be instrumental in optimizing the catalyst structure for a specific application. nih.govnih.gov

Future Prospects and Emerging Research Areas for Dioctylbis Palmitoyloxy Stannane

Design and Synthesis of Next-Generation Catalysts Based on Dioctylbis(palmitoyloxy)stannane Scaffold

The catalytic activity of organotin compounds is a cornerstone of their industrial utility, particularly in the synthesis of polyurethanes, silicones, and polyesters. gelest.combnt-chemicals.combnt-chemicals.com The this compound scaffold offers a versatile platform for designing next-generation catalysts with tailored properties. Future research is anticipated to focus on modifying the carboxylate ligand and the alkyl groups on the tin center to fine-tune catalytic activity, selectivity, and processability.

The long palmitoyloxy chains in this compound can influence the catalyst's solubility and compatibility in non-polar polymer systems. gelest.com This intrinsic feature could be leveraged to create catalysts that are more homogeneously dispersed within the reaction medium, potentially leading to more uniform reaction profiles and improved properties of the final polymer.

Research is also moving towards the development of hybrid catalysts that integrate the catalytic efficiency of the tin center with other functional moieties. numberanalytics.com For instance, incorporating amine functionalities into the organotin structure can enhance catalytic efficiency and selectivity in polyurethane foam production. rsc.org While specific research on this compound in this area is not yet prevalent, it represents a promising avenue for future exploration.

Table 1: Potential Modifications to the this compound Scaffold for Catalytic Enhancement

| Modification Area | Potential Change | Desired Outcome |

| Carboxylate Ligand | Introduction of different fatty acids (e.g., oleic, stearic) | Altered solubility, improved thermal stability |

| Alkyl Group (on tin) | Variation of alkyl chain length (e.g., butyl, methyl) | Modified Lewis acidity and catalytic activity |

| Functional Groups | Incorporation of amine or other coordinating groups | Enhanced selectivity and reaction rates |

Exploration of Bio-renewable Palmitic Acid Derivatives in Stannane Synthesis

The utilization of renewable resources is a central tenet of green chemistry. pvc.orgnih.gov Palmitic acid, a saturated fatty acid abundant in palm oil and other natural sources, is a prime example of a bio-renewable feedstock. nih.govwikipedia.org The synthesis of this compound from palmitic acid derivatives aligns with the principles of sustainable chemistry by reducing reliance on fossil fuel-based precursors.

Future research will likely explore the use of a wider range of fatty acids derived from various vegetable oils and animal fats for the synthesis of organotin compounds. rsc.orgresearchgate.net This approach not only enhances the green credentials of these materials but also allows for the tuning of their physical and chemical properties. For example, the use of unsaturated fatty acids could introduce reactive sites for further polymer modification.

The conversion of fatty acids into monomers for polymer synthesis is an active area of research. rsc.org These bio-based monomers can be used to create a variety of polymers, including polyesters and polyamides, with this compound potentially acting as a catalyst or stabilizer in these systems. rsc.orgresearchgate.net

Application in Novel Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli, are at the forefront of materials innovation. plasticseurope.orgacs.orgnih.gov While direct research on the application of this compound in smart materials is limited, the inherent characteristics of organotin compounds and the long alkyl chains of palmitic acid suggest several promising avenues of exploration.

One area of interest is the development of self-healing polymers. These materials can repair damage autonomously, extending their lifespan and reducing waste. tib-chemicals.com The reversible nature of the bonds in some organometallic polymers could potentially be harnessed to create self-healing networks. acs.org The long, flexible palmitoyl (B13399708) chains in this compound might enhance the mobility of polymer chains, facilitating the self-healing process.

Another potential application is in shape-memory polymers. These materials can be programmed to remember and return to an original shape when triggered by an external stimulus like heat. acs.orgnih.govrsc.org The incorporation of organotin compounds could influence the transition temperatures and mechanical properties of these materials.

Table 2: Potential Roles of this compound in Smart Materials

| Smart Material Type | Potential Function of this compound | Underlying Mechanism |

| Self-Healing Polymers | Plasticizer, cross-linking agent | Enhanced chain mobility, reversible coordination bonds |

| Shape-Memory Polymers | Modifier of transition temperature | Influence on polymer morphology and chain dynamics |

| Stimuli-Responsive Coatings | Responsive component | Change in solubility or conformation with stimulus |

Advanced Methodologies for Recycling and Circular Economy Integration of Materials Containing this compound

The transition to a circular economy, where resources are reused and waste is minimized, is a critical goal for the plastics industry. plasticseurope.orgellenmacarthurfoundation.orgrti.orgmdpi.comclariant.com this compound is used as a heat stabilizer in polyvinyl chloride (PVC), and the recycling of PVC is a key challenge. pvc.orgseepvcforum.comvikasecotech.com

Current PVC recycling technologies include mechanical and feedstock recycling. pvc.orgresearchgate.net In mechanical recycling, the plastic is melted and reprocessed. The presence of additives like this compound can affect the properties of the recycled material. Feedstock recycling involves breaking down the polymer into its chemical constituents. pvc.org

Future research will need to focus on developing advanced recycling methods that can effectively handle the additives present in PVC. rsc.org This could involve selective extraction of stabilizers like this compound before reprocessing the polymer, or developing chemical recycling processes that can convert the entire material, including additives, into valuable new products.

Interdisciplinary Studies at the Interface of Materials Science, Green Chemistry, and Sustainable Engineering

The future development and application of this compound will require a highly interdisciplinary approach, integrating principles from materials science, green chemistry, and sustainable engineering. rsc.org

Materials Science will drive the exploration of new applications for this compound, particularly in the realm of high-performance polymers and smart materials. researchgate.net

Green Chemistry will guide the development of more sustainable synthesis routes for this compound and other bio-based organotin compounds, focusing on minimizing waste and using renewable resources. nih.govmdpi.comchemrxiv.orgresearchgate.netwhiterose.ac.uk

Sustainable Engineering will focus on the entire life cycle of products containing this compound, from design for recyclability to the development of efficient and environmentally sound end-of-life management strategies. rsc.org

Collaboration between these disciplines will be essential to unlock the full potential of this compound as a component of a more sustainable and technologically advanced future.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Dioctylbis(palmitoyloxy)stannane?

Answer: Synthesis of this compound involves organotin chemistry, typically employing esterification reactions between dioctyltin oxide and palmitic acid under controlled conditions. Key steps include:

- Reagent stoichiometry optimization : Use factorial design to evaluate molar ratios of reactants and catalysts (e.g., sulfuric acid) to maximize yield .

- Characterization :

- Safety protocols : Follow GHS guidelines for organotin compounds, including PPE (gloves, goggles) and ventilation to mitigate toxicity risks (H302, H315) .

Q. How should researchers handle safety and stability concerns during experimental workflows?

Answer:

- Hazard mitigation : Refer to GHS classifications (e.g., acute oral toxicity, skin irritation) and implement engineering controls (fume hoods) and emergency procedures (eye rinsing stations) .

- Stability testing : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .

- Storage : Store in inert atmospheres (argon) at ≤4°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the biological activity of this compound?

Answer:

- In vitro assays : Use pre-test/post-test designs with control groups to evaluate cytotoxicity (e.g., MTT assays) and antimicrobial activity (zone-of-inhibition tests) .

- Dose-response studies : Apply nonlinear regression models to determine IC₅₀ values, accounting for organotin compound solubility in aqueous media .

- Mechanistic studies : Pair experimental data with computational methods (e.g., molecular docking) to identify binding interactions with biological targets like DNA or enzymes .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Answer:

- Data validation : Cross-reference DFT calculations (e.g., Gibbs free energy of reactions) with experimental kinetics (e.g., reaction rates measured via UV-Vis spectroscopy) .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental variables (e.g., temperature fluctuations) .

- Reproducibility : Replicate studies under standardized conditions (e.g., ISO/IEC 17025) and publish raw datasets for peer validation .

Q. What advanced techniques are recommended for analyzing the compound’s thermal and oxidative stability?

Answer:

- Thermal profiling : Use TGA-DSC coupled with mass spectrometry (TGA-DSC-MS) to correlate mass loss events with gaseous decomposition products (e.g., CO₂, hydrocarbons) .

- Oxidative stability : Conduct accelerated aging studies under controlled O₂ partial pressures, monitoring Sn-O bond cleavage via FTIR .

- Kinetic modeling : Apply the Ozawa-Flynn-Wall method to calculate activation energies for decomposition pathways .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Answer:

- Quantum mechanics (QM) : Simulate reaction pathways (e.g., ester hydrolysis) using Gaussian or ORCA software to identify transition states and intermediates .

- Molecular dynamics (MD) : Model interactions with solvents (e.g., hexane, DMSO) to predict solubility and aggregation behavior .

- Cheminformatics : Leverage PubChem data (e.g., Canonical SMILES, DSSTox IDs) for QSAR modeling to correlate structure with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.